Fluticasone 21-Isobutyrate-d6 Fluticasone 21-Isobutyrate-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200833
InChI:
SMILES:
Molecular Formula: C₂₆H₂₇D₆F₃O₅S
Molecular Weight: 520.63

Fluticasone 21-Isobutyrate-d6

CAS No.:

Cat. No.: VC0200833

Molecular Formula: C₂₆H₂₇D₆F₃O₅S

Molecular Weight: 520.63

* For research use only. Not for human or veterinary use.

Fluticasone 21-Isobutyrate-d6 -

Specification

Molecular Formula C₂₆H₂₇D₆F₃O₅S
Molecular Weight 520.63

Introduction

Chemical Structure and Properties

Structural Characteristics

Based on the information available for related fluticasone derivatives, we can infer that Fluticasone 21-Isobutyrate-d6 is structurally related to Fluticasone 21-Isobutyrate (CAS Number: 1648562-63-3), with 6 hydrogen atoms replaced with deuterium atoms . The base structure likely includes the characteristic fluticasone core with a fluorinated methyl sulfanyl group and an isobutyrate ester moiety at the 21-position.

Physicochemical Properties

The following table presents the inferred physicochemical properties of Fluticasone 21-Isobutyrate-d6, based on the properties of related fluticasone derivatives:

PropertyValueBasis for Inference
Molecular FormulaC26H27D6F3O5SBased on the formula of Fluticasone 21-Isobutyrate (C26H33F3O5S)
Molecular WeightApproximately 520.6 g/molBased on the weight of Fluticasone 21-Isobutyrate (514.6 g/mol)
Physical StateLikely a white to off-white crystalline powderTypical physical state of fluticasone derivatives
SolubilityPoorly soluble in water, soluble in organic solvents such as ethyl acetateBased on solvent usage in the synthesis of related compounds

Impact of Deuteration

Deuteration generally has the following effects on drug molecules:

  • Increased Bond Strength: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can reduce the rate of bond cleavage in metabolic reactions.

  • Altered Reaction Kinetics: Reactions involving the breaking of C-D bonds typically proceed more slowly than equivalent reactions involving C-H bonds, due to the kinetic isotope effect.

  • Metabolic Stability: Deuteration at sites of metabolic vulnerability can enhance a drug's metabolic stability, potentially leading to a longer half-life and reduced clearance.

  • Pharmacokinetic Profile: Enhanced metabolic stability can result in more consistent drug exposure, potentially allowing for less frequent dosing.

Synthesis and Production Methods

General Synthetic Approach

The synthesis of Fluticasone 21-Isobutyrate-d6 likely involves a multi-step process similar to that used for other fluticasone derivatives, with additional steps for deuterium incorporation. Based on the patent information for fluticasone propionate, key steps may include:

  • Preparation of the Fluticasone Core: Formation of the basic steroid structure with appropriate substitutions.

  • Functionalization: Introduction of fluorine atoms and the thiocarboxylic acid moiety.

  • Esterification: Attachment of the isobutyrate group at the 21-position.

  • Deuteration: Incorporation of deuterium atoms at specific positions, likely using deuterated reagents or catalytic hydrogen-deuterium exchange.

Solvent Considerations

The patent for fluticasone propionate production emphasizes the importance of solvent selection in the synthesis process . For Fluticasone 21-Isobutyrate-d6, similar considerations may apply:

SolventRole in Synthesis
Ethyl AcetatePrimary reaction solvent
N,N-DimethylformamideCo-solvent in certain reaction steps
Toluene or Iso-octaneAnti-solvent for crystallization
Methyl Ethyl KetoneIncreases reaction rate when added to ethyl acetate

The patent notes that "the use of methyl ethyl ketone or addition of methyl ethyl ketone to ethyl acetate increases the rate of reaction" .

Purification Process

Based on the purification methods described for fluticasone propionate, the purification of Fluticasone 21-Isobutyrate-d6 might involve:

  • Acid-Base Extraction: Sequential washing with dilute hydrochloric acid to remove amine compounds, followed by washing with aqueous sodium bicarbonate to remove unreacted precursors .

  • Concentration: Distillation of the organic layer to reduce volume .

  • Crystallization: Addition of an anti-solvent such as toluene or iso-octane to induce crystallization of the product .

  • Filtration and Drying: Isolation of the crystalline product by filtration, followed by drying under appropriate conditions.

The patent specifically mentions that "the mixture is warmed to 20°C over 2-3 hrs and the resultant suspension is sequentially washed with 0.5M hydrochloric acid (23 ml), 1% w/w aqueous sodium bicarbonate solution" .

Mechanism of Action

Molecular Mechanism

As a fluticasone derivative, Fluticasone 21-Isobutyrate-d6 likely acts as a glucocorticoid receptor agonist, binding to and activating glucocorticoid receptors (GRs) in target tissues. The general mechanism of action for glucocorticoids involves:

  • Diffusion: The lipophilic molecule diffuses across the cell membrane into the cytoplasm.

  • Receptor Binding: The drug binds to cytoplasmic GRs, causing a conformational change.

  • Nuclear Translocation: The activated GR-drug complex translocates to the nucleus.

  • DNA Binding: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes.

  • Transcriptional Regulation: This binding results in the modulation of gene transcription, including:

    • Transactivation: Increased expression of anti-inflammatory proteins.

    • Transrepression: Decreased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Therapeutic Applications

Respiratory Conditions

  • Asthma: Management of persistent asthma as a maintenance therapy.

  • Chronic Obstructive Pulmonary Disease (COPD): Reduction of exacerbations and improvement of lung function.

  • Allergic Rhinitis: Relief of nasal symptoms associated with seasonal or perennial allergies.

Dermatological Conditions

  • Atopic Dermatitis: Management of inflammatory skin lesions.

  • Psoriasis: Reduction of skin inflammation and scaling.

  • Contact Dermatitis: Alleviation of allergic skin reactions.

AdvantageMechanismClinical Implication
Enhanced Metabolic StabilitySlower cleavage of C-D bonds compared to C-H bondsExtended half-life, potentially allowing for less frequent dosing
Reduced Formation of Toxic MetabolitesAltered metabolic pathways due to the kinetic isotope effectPotentially improved safety profile
More Consistent Drug ExposureReduced inter- and intra-patient variability in drug metabolismMore predictable clinical response
Lower Effective DosesEnhanced bioavailability due to reduced first-pass metabolismPotentially reduced side effects while maintaining efficacy

Comparative Analysis with Other Fluticasone Derivatives

Structural Comparison

The following table compares the structural features of Fluticasone 21-Isobutyrate-d6 with other fluticasone derivatives based on information from the search results:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Fluticasone 21-Isobutyrate-d6 (inferred)C26H27D6F3O5S~520.6Isobutyrate at 21-position, 6 deuterium atoms
Fluticasone 21-IsobutyrateC26H33F3O5S514.6 Isobutyrate at 21-position
Fluticasone PropionateC25H31F3O5S~500.6 (inferred)Propionate at 17-position
Fluticasone with difluoro and hydroxy groupsC25H32F2O6S498.58 Difluoro and hydroxy substitutions

Functional Comparison

The various structural modifications in fluticasone derivatives can significantly impact their functional properties:

PropertyFluticasone 21-Isobutyrate-d6 (inferred)Fluticasone 21-IsobutyrateFluticasone Propionate
LipophilicitySimilar to non-deuterated counterpartHigh due to isobutyrate groupModerately high
Receptor Binding AffinitySimilar to non-deuterated counterpartHighHigh
Metabolic StabilityEnhanced due to deuterationModerateModerate
Duration of ActionPotentially longerModerate to longModerate to long
Topical PotencySimilar to non-deuterated counterpartHighHigh
Systemic Bioavailability (when administered topically)Potentially altered due to deuterationLowVery low

Current Research and Future Directions

Pharmacokinetic Investigations

Current research may focus on characterizing the pharmacokinetic profile of Fluticasone 21-Isobutyrate-d6, particularly:

  • Absorption: Rate and extent of absorption from various administration routes.

  • Distribution: Tissue distribution and protein binding characteristics.

  • Metabolism: Identification of metabolic pathways and quantification of the impact of deuteration on metabolic stability.

  • Elimination: Determination of elimination half-life and clearance mechanisms.

The investigation of these parameters would help establish the potential advantages of the deuterated compound over its non-deuterated counterpart in terms of pharmacokinetic profile and therapeutic index.

Formulation Development

Research efforts may be directed toward developing optimal formulations of Fluticasone 21-Isobutyrate-d6 for various routes of administration:

  • Inhalation: Dry powder inhalers (DPIs) or metered-dose inhalers (MDIs) for respiratory conditions.

  • Intranasal: Aqueous suspensions or solutions for nasal spray devices.

  • Topical: Creams, ointments, or lotions for dermatological applications.

The development of suitable formulations would be critical in maximizing the therapeutic potential of the compound while minimizing potential side effects.

Clinical Studies

Future clinical investigations may focus on:

  • Efficacy Comparison: Head-to-head studies comparing Fluticasone 21-Isobutyrate-d6 with its non-deuterated counterpart and other corticosteroids.

  • Dosing Optimization: Determination of optimal dosing regimens based on the compound's pharmacokinetic profile.

  • Long-term Safety: Evaluation of the long-term safety profile, particularly with respect to systemic side effects.

  • Special Populations: Studies in pediatric patients, elderly patients, and patients with hepatic or renal impairment.

These clinical studies would provide valuable insights into the therapeutic utility and safety profile of Fluticasone 21-Isobutyrate-d6 in various patient populations.

Innovative Applications

Emerging research may explore novel applications and delivery approaches:

  • Combination Therapies: Development of fixed-dose combinations with other classes of medications, such as long-acting beta-agonists for respiratory conditions.

  • Targeted Delivery Systems: Investigation of nanoparticle-based delivery systems for enhanced targeting and reduced systemic exposure.

  • Extended-Release Formulations: Development of long-acting formulations that capitalize on the enhanced metabolic stability conferred by deuteration.

The exploration of these innovative approaches could potentially expand the therapeutic utility of Fluticasone 21-Isobutyrate-d6 and address unmet medical needs in the management of inflammatory conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator